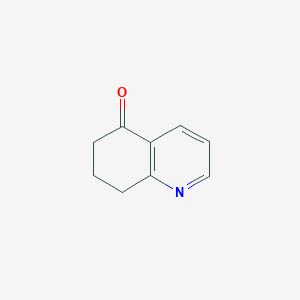
7,8-二氢喹啉-5(6H)-酮
描述
7,8-Dihydroquinolin-5(6H)-one derivatives are important compounds in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds feature a partially-saturated bicyclic ring system that is often modified to enhance their pharmacological properties .
Synthesis Analysis
The synthesis of 7,8-dihydroquinolin-5(6H)-one derivatives has been achieved through various methods. A one-pot synthesis involving trifluoromethyl groups has been optimized using ^1H NMR studies, leading to novel 2,6-disubstituted derivatives with a tertiary-substituent . Another approach involves a four-component one-pot condensation to incorporate an ionone unit, resulting in novel derivatives with antioxidant properties . A facile four-step synthetic method has been developed for 2-aryl-substituted derivatives, which have shown cytotoxic activity against certain cancer cell lines . Additionally, improved preparation methods have been reported for these compounds using 1,3-diketone compounds .
Molecular Structure Analysis
Structural characterization of 7,8-dihydroquinolin-5(6H)-one derivatives is typically performed using various spectroscopic techniques. For instance, novel derivatives have been characterized by elemental analysis, IR, ^1H-NMR, and ^13C NMR spectral studies . X-ray analysis and theoretical calculations have been employed to study the structural features of hexahydroquinolines, providing insights into their stable conformations and geometrical features .
Chemical Reactions Analysis
The chemical reactivity of 7,8-dihydroquinolin-5(6H)-one derivatives is explored through various reactions. The intramolecular Wittig reaction has been used to synthesize hexahydroquinolin-2(1H)-ones, demonstrating a universal and diastereospecific method for constructing these compounds . A cascade halosulfonylation of 1,7-enynes has been developed to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing a method that involves sulfonyl radical-triggered addition and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8-dihydroquinolin-5(6H)-one derivatives are closely related to their molecular structure and the substituents present on the bicyclic ring system. These properties are crucial for their biological activity and are often tailored to improve their pharmacokinetic and pharmacodynamic profiles. The presence of a trifluoromethyl group, for example, is known to enhance metabolic stability . The antioxidant activity of certain derivatives has been attributed to their unique structural features .
科学研究应用
改进的合成技术
- Huang and Hartmann (1998) 开发了从1,3-二酮化合物形成7,8-二氢喹啉-5(6H)-酮的新方法,突出了其制备技术的进展 (Huang & Hartmann, 1998)。
抗氧化性能
- Fındık, Ceylan, 和 Elmastaş (2012) 合成了7,8-二氢喹啉-5(6H)-酮的新衍生物,并评估了它们的抗氧化活性,表明其在氧化应激相关应用中的潜力 (Fındık, Ceylan, & Elmastaş, 2012)。
化学反应和合成
- Zhong, Lin, Chen, 和 Su (2008) 报告了2-羟基-7,8-二氢喹啉-5(6H)-酮的高效合成,展示了它在化学合成中的多功能性 (Zhong et al., 2008)。
药物应用
- Marvadi 等人 (2020) 探讨了7,8-二氢喹啉-5(6H)-酮衍生物的合成和抗结核活性,建议其在治疗结核病中的潜在用途 (Marvadi et al., 2020)。
生物有机化学
- Mandewale, Kokate, Thorat, Sawant, 和 Yamgar (2016) 讨论了含有7,8-二氢喹啉-5(6H)-酮核的腙衍生物的锌配合物,对其在生物有机化学和潜在药用性质的作用做出了贡献 (Mandewale et al., 2016)。
抗菌和抗病毒研究
Verma (2018) 合成并评估了7,8-二氢喹啉-5(6H)-酮衍生物的抗菌和抗氧化性能,突出了其在抗菌研究中的应用 (Verma, 2018)。
Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, 和 Kantevari (2019) 合成了新的衍生物,可能用作结核分枝杆菌和流感病毒的双重抑制剂 (Marvadi et al., 2019)。
分子结构研究
- Summers, Pushie, Sopasis, James, Dolgova, Sokaras, Kroll, Harris, Pickering, 和 George (2020) 调查了铜(II)与取代的8-羟基喹啉结合的溶液化学,提供了关于其分子相互作用和潜在药物应用的见解 (Summers et al., 2020)。
属性
IUPAC Name |
7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHBKPWMEXGLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201567 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinolin-5(6H)-one | |
CAS RN |
53400-41-2 | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053400412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5(6H)-Quinolinone, 7,8-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

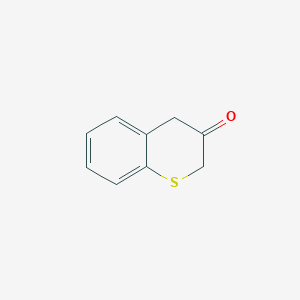
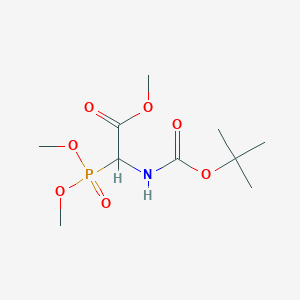
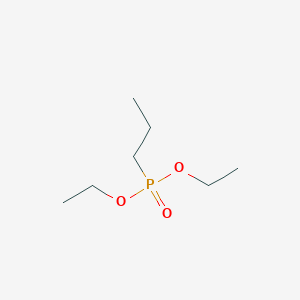
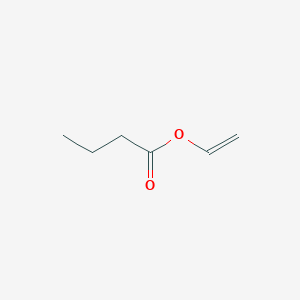
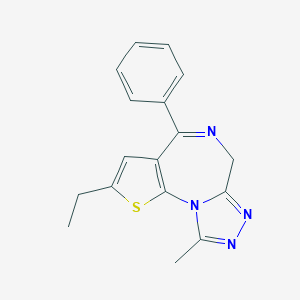
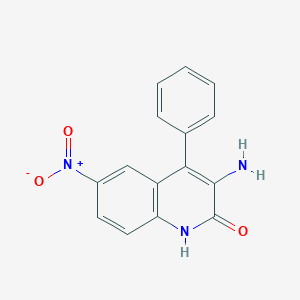
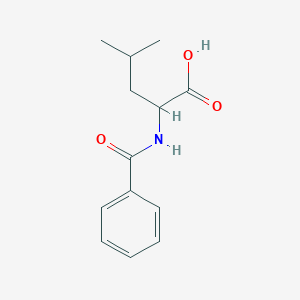

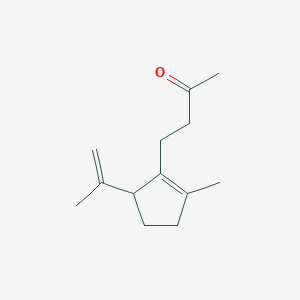
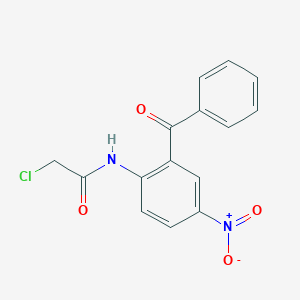
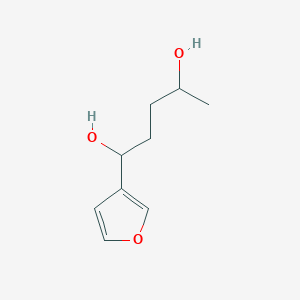
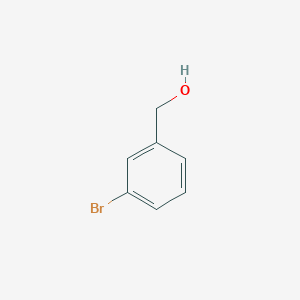
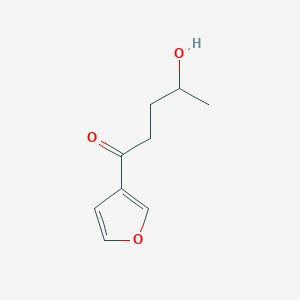
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)